molecular formula C11H8N2O3 B8509961 3-(4-Nitrophenyl)pyridine-1-oxide

3-(4-Nitrophenyl)pyridine-1-oxide

Cat. No. B8509961
M. Wt: 216.19 g/mol
InChI Key: JJQLVYXXYMTRAQ-UHFFFAOYSA-N
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Patent
US07410984B2

Procedure details

m-Chloroperbenzoic acid (6.9 g, 40.0 mmol) was slowly added to a solution of 3-(4-nitrophenyl)pyridine (P1, 4 g, 20.0 mmol) in tetrahydrofuran (200 mL) and the reaction mixture was stirred at room temperature for 1 hour. The solution was poured into aqueous sodium thiosulfate and the resultant mixture was concentrated. Trituration with ethyl acetate afforded the title compound as a solid.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[N+:12]([C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=2)=[CH:17][CH:16]=1)([O-:14])=[O:13].S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[N+:12]([C:15]1[CH:16]=[CH:17][C:18]([C:21]2[CH:22]=[N+:23]([O-:9])[CH:24]=[CH:25][CH:26]=2)=[CH:19][CH:20]=1)([O-:14])=[O:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C=NC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resultant mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1C=[N+](C=CC1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.